(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-amino-5-oxopentanoic acid

Description

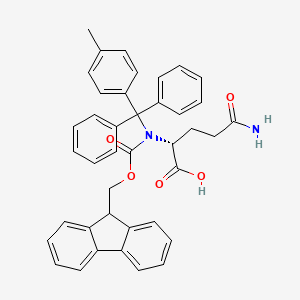

The compound (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-amino-5-oxopentanoic acid is a specialized amino acid derivative designed for peptide synthesis. Its structure features:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) to shield the α-amino group during chain elongation .

- Diphenyl(p-tolyl)methyl substituent: A bulky, acid-sensitive group that protects the side-chain amine, enhancing steric hindrance to prevent undesired reactions during synthesis .

- 5-Amino-5-oxopentanoic acid backbone: A glutamine-like structure, where the δ-amide group remains unprotected, enabling its incorporation into peptides for biochemical studies or therapeutic applications.

This compound’s design prioritizes orthogonal protection strategies, allowing sequential deprotection of functional groups under mild conditions (e.g., Fmoc removal via piperidine, diphenyl(p-tolyl)methyl cleavage under acidic conditions).

Properties

Molecular Formula |

C40H36N2O5 |

|---|---|

Molecular Weight |

624.7 g/mol |

IUPAC Name |

(2R)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42(36(38(44)45)24-25-37(41)43)39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H2,41,43)(H,44,45)/t36-/m1/s1 |

InChI Key |

RVSJLCFWDIOBJN-PSXMRANNSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@H](CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Origin of Product |

United States |

Preparation Methods

Introduction of the Mtt Protecting Group

The Mtt group is introduced to protect the side-chain amine during solid-phase peptide synthesis (SPPS). This acid-labile protecting group is stable under basic Fmoc deprotection conditions but cleaved selectively with 1–5% trifluoroacetic acid (TFA) in dichloromethane (DCM) .

-

Starting Material : L-ornithine or L-diaminopropionic acid derivatives.

-

Mtt Protection : React the amino acid with 4-methyltrityl chloride (Mtt-Cl) in the presence of a base (e.g., diisopropylethylamine, DIEA) in anhydrous DMF or DCM.

-

Isolation : Precipitate the product using cold ether and purify via recrystallization (toluene/hexane) .

Key Data :

Fmoc Protection of the α-Amino Group

The Fmoc group is introduced to enable iterative SPPS. This base-labile protecting group is removed using 20–30% piperidine in DMF .

-

Deprotection of Mtt-Protected Intermediate : Suspend the Mtt-protected amino acid in DCM/TFA (99:1) for 30 min to remove the Mtt group .

-

Fmoc Activation : React the free α-amino group with Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in DMF, using DIEA as a base.

-

Purification : Isolate the product via precipitation (ethyl acetate/petroleum ether) .

Key Data :

Backbone Assembly and Coupling Reactions

The pentanoic acid backbone is constructed using carbodiimide-mediated coupling.

-

Activation : Dissolve Fmoc-Mtt-protected amino acid in DMF with HCTU/HATU (4 eq) and DIEA (8 eq).

-

Coupling : Add to a resin-bound peptide chain or soluble precursor. Stir for 1–2 h at RT.

-

Capping : Acetylate unreacted amines with acetic anhydride/pyridine .

Optimized Conditions :

-

Coupling Agents : HCTU or PyBOP for sterically hindered residues .

-

Solvent : DMF or DCM with 20% collidine to enhance solubility .

Key Data :

Deprotection and Final Cleavage

Orthogonal deprotection ensures retention of the Fmoc group while removing the Mtt group.

-

Mtt Deprotection : Treat with 1% TFA in DCM for 30 min.

-

Fmoc Retention : Neutralize with DIEA/DMF to prevent premature Fmoc cleavage.

-

Global Deprotection : For final cleavage, use TFA/H2O/triisopropylsilane (95:2.5:2.5) to remove side-chain protections .

Critical Considerations :

-

Acid Sensitivity : The Mtt group cleaves rapidly under mild acid, while Fmoc remains intact .

-

Racemization : Couple at 0°C with HOAt to minimize epimerization .

Purification and Characterization

Final purification ensures high purity for peptide applications.

Methods :

-

Precipitation : Dissolve crude product in ethyl acetate and precipitate with petroleum ether .

-

Chromatography : Use reverse-phase HPLC (C18 column) with acetonitrile/water gradients .

Analytical Data :

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis

| Parameter | Solid-Phase | Solution-Phase |

|---|---|---|

| Yield | 70–85% | 50–60% |

| Purity | >98% | 95–99% |

| Scalability | Limited by resin capacity | High (gram-scale) |

| NFMP Impurity | Trapped on resin | Removed via GAP precipitation |

Challenges and Mitigation Strategies

-

Solubility Issues : Use DMF/collidine mixtures for hydrophobic intermediates .

-

Incomplete Coupling : Double coupling with HATU/HOAt for sterically hindered residues .

-

Side Reactions : Add 2% 1,2-ethanedithiol during TFA cleavage to prevent carbocation side products .

Recent Advances

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-amino-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and carbonyl functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The biological activity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-amino-5-oxopentanoic acid has been explored in several studies, indicating potential applications in:

- Enzyme inhibition : Compounds with similar structures have shown promise as enzyme inhibitors, particularly in the context of cancer therapy and neurodegenerative diseases. The fluorene moiety enhances interactions with biological targets, which may lead to the development of novel therapeutic agents.

- Receptor modulation : The compound's structure suggests it could interact with various receptors, making it a candidate for further research in pharmacology.

Antiplasmodial Activity

Research has identified compounds structurally similar to this compound as potential inhibitors of falcipain 2, an enzyme crucial for the survival of the malaria parasite Plasmodium falciparum. For instance, derivatives based on the fluorene scaffold demonstrated significant antiplasmodial activity with low cytotoxicity against human cells .

Antimicrobial Evaluation

Studies have evaluated synthesized derivatives for their antimicrobial properties, showing promising results against multidrug-resistant strains. A recent study reported minimal inhibitory concentrations lower than 256 mg/mL for synthesized compounds containing the fluorene moiety .

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-amino-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Key Observations:

Protecting Group Diversity: The target compound’s diphenyl(p-tolyl)methyl group offers superior steric protection compared to Boc (tert-butoxycarbonyl) or allyl esters, minimizing side reactions in complex peptide assemblies . Fmoc remains a universal α-amino protector due to its compatibility with automated SPPS and mild deprotection (20% piperidine in DMF) .

Backbone Modifications: The 5-amino-5-oxopentanoic acid backbone mimics glutamine, enabling studies on amide-bond interactions, whereas 2-methylpentanoic acid () introduces branching for structural diversity .

Solubility and Reactivity :

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-amino-5-oxopentanoic acid is a complex organic compound notable for its unique structure, which combines a fluorene moiety with an amino acid backbone. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of the 9H-fluoren-9-yl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Structural Features

The compound features several key structural components:

- Fluorene Moiety : Contributes to lipophilicity and potential interaction with biological membranes.

- Diphenyl(p-tolyl)methyl Group : May enhance binding affinity to biological targets.

- Amino Acid Backbone : Provides a framework for biological activity, allowing for interactions with enzymes and receptors.

The mechanism of action for this compound likely involves:

- Binding to Receptors : The compound may interact with specific receptors or enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic effects.

- Enzyme Modulation : Potential inhibition or activation of enzymes, which can lead to various biological effects, including anti-inflammatory or anti-cancer activities.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Methoxyphenylalanine | Similar amino acid structure | Potential anti-cancer activity | Simpler structure but lacks fluorene moiety |

| Diphenhydramine | Contains diphenylmethyl group | Antihistamine activity | Established pharmaceutical use |

| Fluorinated Amino Acids | Fluorinated variants of common amino acids | Enhanced metabolic stability | Focus on fluorination effects |

The unique combination of functional groups in this compound may confer distinct biological activities not observed in simpler analogs .

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted that fluorene derivatives can exhibit significant antimicrobial properties. The presence of electron-withdrawing groups can enhance their efficacy against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis .

- Antiproliferative Effects : Research showed that some fluorenone derivatives have good antiproliferative activity, acting as type I topoisomerase inhibitors. Structural modifications, such as the introduction of linear alkyl groups, improved their activity compared to branched or bulky groups.

- Cytotoxicity Studies : Compounds similar to (R)-2 have been evaluated for cytotoxic effects on cancer cell lines. These studies often employ computer-aided drug design to predict interactions with metabolic enzymes, indicating potential pathways for therapeutic application .

Q & A

Q. What are the key synthetic steps and optimization strategies for (R)-2-...acid?

The synthesis involves sequential protection/deprotection steps, starting with Fmoc-group installation, followed by coupling of diphenyl(p-tolyl)methylamine and 5-amino-5-oxopentanoic acid. Critical optimizations include:

- Temperature control (0–25°C) during coupling to minimize racemization .

- Solvent selection (e.g., DMF or dichloromethane) to enhance solubility of intermediates .

- Catalysts like HOBt/DIC for efficient amide bond formation . Progress is monitored via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.3–7.8 ppm for aromatic Fmoc protons) .

Q. Which analytical techniques are essential for characterizing this compound?

- HPLC : Purity assessment (>95%) using reversed-phase columns and UV detection at 265 nm (Fmoc absorbance) .

- NMR : ¹H/¹³C NMR for backbone confirmation (e.g., δ 4.3–4.5 ppm for α-proton, δ 170–175 ppm for carbonyl carbons) .

- Mass spectrometry : High-resolution MS (ESI+) to verify molecular ion ([M+H]⁺) and rule out side products .

Q. How do functional groups influence the compound’s reactivity?

Key groups include:

- Fmoc-protected amine : Enables selective deprotection (20% piperidine in DMF) for further functionalization .

- Diphenyl(p-tolyl)methyl group : Enhances steric bulk, affecting solubility and binding kinetics .

- 5-Oxopentanoic acid : Participates in hydrogen bonding and enzyme interactions .

Advanced Research Questions

Q. How can low coupling yields be addressed during synthesis?

- Pre-activation : Pre-activate carboxyl groups with HATU or PyBOP to improve efficiency .

- Solvent drying : Use molecular sieves or anhydrous solvents to prevent hydrolysis .

- Temperature modulation : Lower reaction temperatures (0–4°C) reduce epimerization . Contradictions in yield data may arise from varying reagent grades or moisture levels, requiring strict anhydrous protocols .

Q. What strategies mitigate racemization during Fmoc deprotection?

Q. How to resolve contradictions in biological activity across studies?

Structural analogs (Table 1) show divergent activities due to:

| Compound | Key Modification | Observed Activity | Reference |

|---|---|---|---|

| Analog A | 4-Methylphenyl substitution | Anti-inflammatory | |

| Analog B | Leucine backbone | Enhanced receptor binding |

- Solution : Conduct docking studies (AutoDock Vina) to correlate substituent effects with target affinity .

Q. What computational methods predict enzyme interactions?

- Molecular docking : Simulate binding to catalytic sites (e.g., proteases) using PDB structures .

- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories . Validate predictions with SPR (KD measurements) or ITC (thermodynamic profiling) .

Handling and Stability

Q. What protocols ensure compound stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.